Damgo (tfa)

Vue d'ensemble

Description

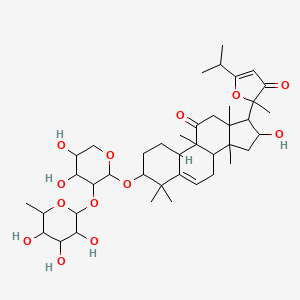

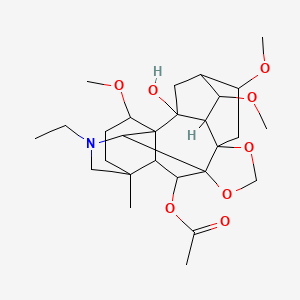

Il a été développé comme un analogue biologiquement stable des opioïdes endogènes comme la leu- et la met-enképhaline . Ce composé est largement utilisé dans la recherche scientifique en raison de ses puissantes propriétés analgésiques et de sa capacité à activer sélectivement les récepteurs μ-opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le DAMGO (TFA) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique généralement les étapes suivantes :

Chargement de la résine : La synthèse commence par le chargement du premier acide aminé sur une résine de support solide, telle que la résine de 2-chlorotritylchlorure.

Élongation de la chaîne : Addition séquentielle d’acides aminés protégés à la chaîne peptidique en croissance. Chaque acide aminé est couplé à l’aide de réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé à l’aide d’un mélange d’acide trifluoroacétique (TFA), d’eau et d’agents piégeurs tels que le triisopropylsilane (TIS).

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de DAMGO (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. L’automatisation et l’optimisation des conditions réactionnelles sont utilisées pour améliorer le rendement et la pureté. L’utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la production de DAMGO (TFA) de haute qualité, adapté aux fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le DAMGO (TFA) subit principalement des réactions de formation et de clivage de la liaison peptidique au cours de sa synthèse. Il est relativement stable et ne subit pas facilement d’oxydation, de réduction ou de réactions de substitution dans des conditions normales .

Réactifs et conditions courants

Réactifs de couplage : N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA), eau, triisopropylsilane (TIS)

Purification : Chromatographie liquide haute performance (HPLC)

Principaux produits formés

Le principal produit formé par la synthèse du DAMGO (TFA) est le peptide lui-même, [D-Ala2, N-MePhe4, Gly-ol]-enképhaline trifluoroacétate. Aucun sous-produit significatif n’est généralement observé en raison de la spécificité du processus de synthèse .

Applications de la recherche scientifique

Le DAMGO (TFA) a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

DAMGO (TFA) has a wide range of applications in scientific research:

Mécanisme D'action

Le DAMGO (TFA) exerce ses effets en se liant sélectivement et en activant les récepteurs μ-opioïdes. Cette activation conduit à l’inhibition de l’activité de l’adénylate cyclase, entraînant une diminution des niveaux d’adénosine monophosphate cyclique (AMPc). La réduction des niveaux d’AMPc inhibe la libération de neurotransmetteurs, conduisant à des effets analgésiques . Les cibles moléculaires impliquées comprennent le récepteur μ-opioïde et les voies de signalisation en aval telles que la voie couplée aux protéines Gi/o .

Comparaison Avec Des Composés Similaires

Composés similaires

Oliceridine : Un nouvel agoniste opioïde conçu pour fournir une analgésie avec moins d’effets secondaires par rapport aux opioïdes traditionnels.

Unicité du DAMGO (TFA)

Le DAMGO (TFA) est unique en raison de sa forte sélectivité et de sa stabilité en tant qu’agoniste du récepteur μ-opioïde. Contrairement à la morphine et au fentanyl, le DAMGO (TFA) est principalement utilisé dans des contextes de recherche, fournissant des informations précieuses sur la fonction des récepteurs opioïdes et contribuant au développement d’analgésiques plus sûrs .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGIQPUQVVEMTD-NJUGUJQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride](/img/structure/B8072502.png)

![(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8072510.png)

![2-[5-Hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072549.png)

![[5-Hydroxy-1,1-dimethyl-4-oxo-5-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hexyl] acetate](/img/structure/B8072560.png)

![1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one](/img/structure/B8072570.png)

![[8,8-Dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B8072606.png)

![12,17-Dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione](/img/structure/B8072610.png)